Imidazo[1,2-a]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyrazines has been extensively studied, highlighting various methodologies to construct this heterocyclic framework. Notably, one approach involves the site-selective C-H functionalization of imidazo[1,2-a]pyridines, which has attracted much interest for its potent medicinal properties. The discovery of novel methods for the synthesis and functionalization of Imidazo[1,2-a]pyrazines continues to be a vibrant area of research. Transition metal catalysis has played a significant role in these developments, although metal-free approaches have also been identified as extremely beneficial (Shankar et al., 2023).
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazines is marked by its fused ring system, which imparts unique electronic and steric properties. These structural attributes are critical for the compound's reactivity and interactions with various substrates and ligands. While specific studies focusing solely on the molecular structure analysis of Imidazo[1,2-a]pyrazines were not identified, the general importance of such structural features is well acknowledged in the synthesis and application of these compounds.
Chemical Reactions and Properties
Imidazo[1,2-a]pyrazines undergo a variety of chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to, C-H arylation, nucleophilic substitution, and cycloaddition. The ability to functionalize Imidazo[1,2-a]pyrazines at different positions of the ring system opens up pathways to a wide range of derivatives with varied chemical properties (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of Imidazo[1,2-a]pyrazines, such as solubility, melting point, and crystallinity, are influenced by the nature of substituents on the heterocyclic ring. These properties are crucial for determining the compound's suitability for different chemical processes and applications. Detailed studies on the physical properties specific to Imidazo[1,2-a]pyrazines are scarce, but the general understanding is that minor modifications to the ring structure can significantly alter these physical attributes.
Chemical Properties Analysis
Imidazo[1,2-a]pyrazines exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which can be attributed to the electron-rich nature of the nitrogen atoms in the heterocycle. These properties make them versatile intermediates in organic synthesis, capable of participating in various chemical transformations. The chemical properties of Imidazo[1,2-a]pyrazines are central to their utility in constructing complex molecules and heterocycles (Dar & Shamsuzzaman, 2015).
Scientific Research Applications
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- Imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity .
- An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported .
- The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine derivatives in good yields .
- The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .
- Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .
- In vitro experimental results revealed that compound 12b is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
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- An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .
- The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .
- The photophysical properties of these new fluorescent derivatives are also presented .
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- Imidazo[1,2-a]pyrazine has been used in the treatment of neurological disorders .
- It has been found to have a neuroprotective effect in various models of neurological disorders .
- The exact mechanism of action is still under investigation, but it is believed to involve modulation of certain neurotransmitter systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVAHHOKMIRXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378007 | |
Record name | imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazine | |
CAS RN |
274-79-3 | |
Record name | Imidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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